(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
The compound “(2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone” features a 2-bromophenyl group linked via a carbonyl bridge to a piperidine ring substituted at the 4-position with a thioether-functionalized furan moiety.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMYFQBUUBMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone , identified by its CAS number 1428352-33-3 , is a novel chemical entity with potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.3 g/mol . The structure includes a bromophenyl group and a piperidine moiety linked through a thioether to a furan derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1428352-33-3 |
| Molecular Formula | C₁₇H₂₀BrN₃OS |
| Molecular Weight | 394.3 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and thioether functionalities have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as bromine in this compound, enhances its antibacterial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .
Anticancer Potential
Studies on related compounds suggest that they may exhibit anticancer properties. For example, molecules with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of piperidine derivatives, one compound showed an IC50 value of less than 10 µM against A431 human epidermoid carcinoma cells, indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the cytotoxicity profile .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, suggesting potential neuropharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Key Observations :
- Substituent Effects : Bromine in the target compound confers higher molecular weight and lipophilicity compared to fluorine analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Core Flexibility: Piperidine vs. Piperazine derivatives (e.g., ) are more basic, favoring ionizable interactions in biological targets.
Compounds with Thioether/Sulfonyl Linkages
Key Observations :
- Thioether vs. Sulfonyl : The target compound’s thioether group (C–S–C) is less polar than sulfonyl (C–SO₂–C) derivatives (e.g., ), impacting solubility and target binding.
- Trifluoromethylpyridyl Moieties : Compounds like exhibit enhanced potency in enzyme inhibition assays, suggesting that electron-withdrawing groups (e.g., CF₃) optimize ligand-receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
